4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Overview
Description
The compound “4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a complex organic molecule. It contains a pyrrolo[3,2,1-ij]quinolin-8-yl group, which is a type of polycyclic aromatic compound with nitrogen atoms. The “4-nitro” and “benzamide” parts suggest the presence of a nitro group (-NO2) and a benzamide group (a benzene ring attached to a carboxamide group), respectively .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to contain a complex arrangement of rings including a pyrrole ring (a five-membered ring with one nitrogen atom) and a quinoline ring (a fused ring system containing a benzene ring and a pyridine ring). The compound also contains a nitro group and a benzamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its specific molecular structure. The presence of the nitro group, benzamide group, and nitrogen-containing rings would likely influence these properties .Scientific Research Applications
Polymorphism and Crystallization
- Polymorphs and Salts : Three polymorphs of a structurally similar compound, 4-nitro-N-(quinolin-8-yl)benzamide, have been characterized, showing different hydrogen bonding patterns and molecular arrangements. This research is significant for understanding the crystalline properties and polymorphism of related compounds (Khakhlary & Baruah, 2014).
Organic Synthesis and Chemical Reactivity
- Synthesis of Heterocyclic Compounds : The compound has potential use in the synthesis of various heterocyclic compounds, such as pyrroles, quinoxalines, and pyrazines, demonstrating its versatility in organic synthesis (Vidal-Albalat, Rodríguez, & González, 2014).
- Microwave-Assisted Synthesis : Microwave-mediated methods have been developed for the reduction of nitro and azido arenes, which are relevant to the synthesis of related compounds, demonstrating a more efficient synthesis approach (Kamal et al., 2004).
Medicinal Chemistry Applications
- Antibacterial Activity : Novel benzamides based on pyrrolo[3,4-b]quinolin-2(3H)-yl have been synthesized and evaluated for their antibacterial activity. This suggests potential medicinal chemistry applications of structurally related compounds (Largani et al., 2017).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Without specific information or studies on this compound, it’s difficult to provide details on its mechanism of action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-16-10-13-9-14(8-12-2-1-7-20(16)17(12)13)19-18(23)11-3-5-15(6-4-11)21(24)25/h3-6,8-9H,1-2,7,10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSJXMZMHKGWCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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